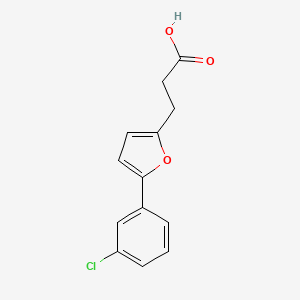
Tert-butyl diphenylmethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl diphenylmethyl ether is an organic compound with the molecular formula C17H20O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its stability and resistance to various chemical reactions, making it useful in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl diphenylmethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with diphenylmethyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of strong bases such as sodium hydride (NaH) or silver oxide (Ag2O) to generate the alkoxide ion, which then reacts with the alkyl halide. This method is favored due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl diphenylmethyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, under specific conditions, this compound can undergo these reactions, although they are less common.
Common Reagents and Conditions
Acidic Cleavage: Reagents such as HBr or HI in aqueous solutions are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions, although these reactions are not typical for ethers.
Major Products
Acidic Cleavage: Produces an alcohol and an alkyl halide.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced products can be formed, though these are less common.
Wissenschaftliche Forschungsanwendungen
Tert-butyl diphenylmethyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and resistance to various reactions.
Biology: Employed in lipid extraction processes for high-throughput lipidomics.
Industry: Utilized in the production of other chemicals and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which tert-butyl diphenylmethyl ether exerts its effects primarily involves the cleavage of the C–O bond. This process can be facilitated by strong acids, leading to the formation of an alcohol and an alkyl halide. The reaction mechanism can follow either an S_N2 or S_N1 pathway, depending on the specific conditions and substituents involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tert-butyl ether (MTBE): Used as a gasoline additive to increase octane number.
Ethyl tert-butyl ether (ETBE): Similar to MTBE, used as a gasoline additive.
tert-Butyl methyl ether: Used in organic synthesis and as a solvent.
Uniqueness
Tert-butyl diphenylmethyl ether is unique due to its stability and resistance to various chemical reactions, making it particularly useful in applications where other ethers might not be suitable. Its ability to form stable complexes with various drugs also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
28567-35-3 |
|---|---|
Molekularformel |
C17H20O |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
[(2-methylpropan-2-yl)oxy-phenylmethyl]benzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
IZEUKNVMEDOCLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



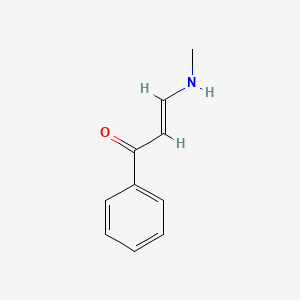
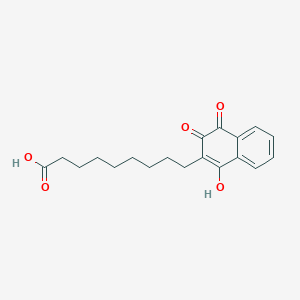
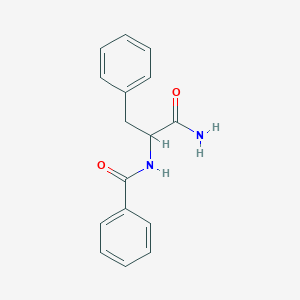
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
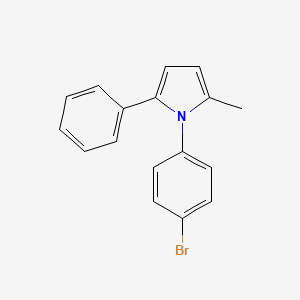
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)
